4-Imino-5-phenyl-1,3,5-triazin-2-amine
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Overview
Description
4-Imino-5-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields due to their unique chemical properties
Preparation Methods
The synthesis of 4-Imino-5-phenyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with guanidine in the presence of a base such as cesium carbonate . This reaction proceeds through a cyclization process, forming the triazine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often utilizing microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-Imino-5-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to amines under suitable conditions.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazines and amines .
Scientific Research Applications
4-Imino-5-phenyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Imino-5-phenyl-1,3,5-triazin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s structure allows it to interact with various pathways, making it a versatile tool in research .
Comparison with Similar Compounds
4-Imino-5-phenyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in water treatment and as a precursor for disinfectants.
Properties
CAS No. |
5431-21-0 |
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Molecular Formula |
C9H10ClN5 |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
4-imino-5-phenyl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9N5.ClH/c10-8-12-6-14(9(11)13-8)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,13);1H |
InChI Key |
KJVIHXWNGWIWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=NC2=N)N.Cl |
Origin of Product |
United States |
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